Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1363404-84-5
Cat. No.: VC2709638
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1363404-84-5 |
---|---|
Molecular Formula | C11H9F3N2O2 |
Molecular Weight | 258.2 g/mol |
IUPAC Name | ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-3-4-7(9(16)15-8)11(12,13)14/h3-6H,2H2,1H3 |
Standard InChI Key | WZLPRVSGJRYTIQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a well-defined chemical entity utilized primarily in research settings. The compound is characterized by unique identifiers and fundamental properties that position it as an important heterocyclic building block in chemical research.
Identification Parameters
The compound is precisely identified through several standardized classification systems used in chemical research and industry, as shown in Table 1.
Table 1: Identification Parameters of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Parameter | Value |
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CAS Number | 1363404-84-5 |
Molecular Formula | C₁₁H₉F₃N₂O₂ |
IUPAC Name | Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
MDL Number | MFCD16987556 |
Molecular Weight | 258.1966 g/mol |
These identification parameters serve as critical reference points for researchers working with this compound, ensuring accurate substance identification across different research contexts and publications .
Core Structure and Functional Groups
The compound features a heterocyclic structure built around an imidazo[1,2-a]pyridine core. This bicyclic system contains two nitrogen atoms: one within the pyridine ring and another at the fusion point with the imidazole component. The distinctive functional groups include:
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A trifluoromethyl (CF₃) substituent at position 8 of the pyridine ring
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An ethyl carboxylate (COOC₂H₅) group at position 2 of the imidazole ring
These structural features contribute significantly to the compound's chemical behavior, reactivity patterns, and potential applications in pharmaceutical research .
Structural Characteristics
The molecular architecture of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate presents distinctive structural features that influence its chemical behavior and potential interactions in biological systems.
Molecular Geometry
The compound exhibits a planar bicyclic core structure with the imidazo[1,2-a]pyridine system maintaining aromaticity across both rings. This planarity contributes to its potential for π-stacking interactions with aromatic systems in biological targets. The trifluoromethyl group at position 8 extends out of the plane, creating a region of increased electron density and hydrophobicity, while the ethyl carboxylate at position 2 provides a potential hydrogen bond acceptor site .
Structural Representation
The compound's structure can be represented through multiple notations that facilitate its identification and analysis in chemical databases and literature:
SMILES Notation: CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)
InChI Key: AKACORAIGDTIFR-UHFFFAOYSA-N
Physical and Chemical Properties
Understanding the physicochemical properties of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is essential for researchers planning to utilize this compound in synthetic pathways or biological investigations.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with specific physical characteristics that influence its handling and storage requirements in laboratory settings.
Table 2: Physical Properties of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Property | Value |
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Physical State | Solid |
Molecular Weight | 258.1966 g/mol |
Storage Condition | Room temperature (RT) |
Appearance | Not specifically described in available data |
The compound is typically stored at room temperature, suggesting reasonable stability under standard laboratory conditions .
Solubility and Solution Preparation
For research applications, the compound's solubility characteristics are crucial for preparing stock solutions and experimental formulations. While specific solubility data is limited in the available literature, general guidelines for solution preparation have been established:
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DMSO (dimethyl sulfoxide) appears to be a recommended solvent for preparing stock solutions
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When preparing solutions, it is recommended to store them separately to avoid degradation from repeated freezing and thawing
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Storage recommendations for prepared solutions include:
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At -80°C: Use within 6 months
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At -20°C: Use within 1 month
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To enhance solubility, heating the container to 37°C followed by ultrasonic bath treatment is recommended .
Solution Preparation Guidelines
For experimental work, stock solution preparation guidelines have been established based on concentration requirements:
Table 3: Stock Solution Preparation Guidelines
Desired Concentration | Amount of Compound | Volume of Solvent Required |
---|---|---|
1 mM | 1 mg | 3.873 mL |
5 mM | 1 mg | 0.7746 mL |
10 mM | 1 mg | 0.3873 mL |
1 mM | 5 mg | 19.3651 mL |
5 mM | 5 mg | 3.873 mL |
10 mM | 5 mg | 1.9365 mL |
1 mM | 10 mg | 38.7302 mL |
5 mM | 10 mg | 7.746 mL |
10 mM | 10 mg | 3.873 mL |
These guidelines facilitate accurate solution preparation for various experimental protocols and applications .
Compound | CAS Number | Modification from Parent Structure |
---|---|---|
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate | 1237838-84-4 | Addition of chloro group at position 6 |
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 353258-31-8 | Repositioning of trifluoromethyl to position 6 and addition of chloro at position 8 |
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 1355171-40-2 | Addition of bromo group at position 3 |
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 1121051-30-6 | Addition of bromo group at position 6 |
These structural variants illustrate the potential for diverse modifications to the core structure, which may be exploited to tune properties for specific applications .
Applications in Research
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several research applications, primarily as a building block in chemical synthesis and pharmaceutical development.
As a Heterocyclic Building Block
The compound functions as a valuable heterocyclic building block in organic synthesis, providing a scaffold with multiple modification sites for generating compound libraries. The imidazo[1,2-a]pyridine core is recognized for its importance in medicinal chemistry due to its presence in various bioactive compounds .
Current Research and Future Perspectives
While specific research focusing exclusively on Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is limited in the available literature, broader research on imidazo[1,2-a]pyridine derivatives suggests several promising directions for future investigation.
Structural Optimization
The compound's structure offers multiple sites for potential modification, creating opportunities for developing structure-activity relationships (SAR) studies. Modifications might include:
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Variation of the substituent at position 8 (currently trifluoromethyl)
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Alterations to the carboxylate ester group at position 2
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Introduction of additional functional groups at unsubstituted positions
Biological Activity Exploration
Future research might explore the potential biological activities of this compound and its derivatives, based on the known activities of related imidazo[1,2-a]pyridine compounds:
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Antimicrobial screening against various pathogens
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Assessment of anti-inflammatory properties
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Evaluation of potential anticancer activity
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Investigation of interactions with specific biological targets or pathways
Synthetic Methodology Development
Development of improved synthetic routes to access this compound and its derivatives represents another important research direction, potentially focusing on:
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